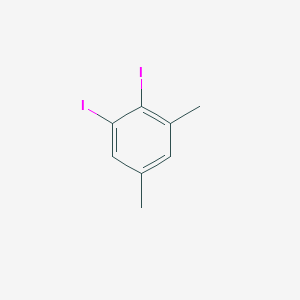
1,2-Diiodo-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diiodo-3,5-dimethylbenzene is a useful research compound. Its molecular formula is C8H8I2 and its molecular weight is 357.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis
Intermediate in Chemical Reactions
1,2-Diiodo-3,5-dimethylbenzene is utilized as an intermediate in the synthesis of more complex organic molecules. Its iodine substituents make it a valuable precursor for various transformations such as:
- Cross-coupling reactions : It can participate in Suzuki or Stille coupling to form biaryl compounds.
- Nucleophilic substitutions : The iodine atoms can be replaced by nucleophiles, facilitating the formation of diverse functional groups.
Material Science Applications
Charge-Transfer Complexes
Recent studies have highlighted the role of this compound in forming charge-transfer complexes. These complexes exhibit interesting photophysical properties that are beneficial for applications in:
- Organic light-emitting diodes (OLEDs) : The compound's ability to stabilize triplet excitons enhances the efficiency of OLED devices.
- Phosphorescent materials : Its interactions with electron-rich donors allow for ambient phosphorescence at room temperature, making it suitable for optoelectronic applications .
Biochemical Interactions
This compound has been studied for its interactions with biomolecules. Notable findings include:
- Enzyme interaction : The compound can modulate enzyme activity through donor-acceptor complexes with electron-rich aromatic donors. This interaction may influence cellular signaling pathways and gene expression.
- Stabilization of Excited States : It has been shown to stabilize triplet states through intermolecular interactions, which could impact metabolic pathways within cells.
Study on Charge Transfer Phosphorescence
A study investigated the phosphorescence properties of charge-transfer co-crystals involving this compound. The results demonstrated that the compound's interactions with electron-rich donors lead to efficient phosphorescent emissions at room temperature. This finding opens avenues for developing new materials for optoelectronic devices .
Biological Activity Assessment
Research into the biological activity of this compound revealed its potential to modulate biochemical pathways through enzyme interactions. This property suggests possible therapeutic applications or roles in drug design aimed at targeting specific cellular processes.
Propriétés
Numéro CAS |
4102-49-2 |
|---|---|
Formule moléculaire |
C8H8I2 |
Poids moléculaire |
357.96 g/mol |
Nom IUPAC |
1,2-diiodo-3,5-dimethylbenzene |
InChI |
InChI=1S/C8H8I2/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 |
Clé InChI |
BWEXGFATNVJEBC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)I)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















